N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide
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Description
Molecular Structure Analysis
The molecular structure of “N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide” consists of a quinoline ring attached to a cyclopropane carboxamide group via a propyl linker. The quinoline ring is a bicyclic compound that is widely found in nature and has unique structural and chemical properties .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates innovative cyclopropanation processes, offering insights into novel heterocyclic systems and their potential applications (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
- Research on the synthesis and antitubercular evaluation of novel substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones presents a significant advancement in antimycobacterial activity, highlighting the compound's relevance in medicinal chemistry (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).
- A study on the direct arylation of C(sp3)-H bonds of cyclopropanes, facilitated by an auxiliary and catalyzed by Pd(OAc)2, underscores the compound's versatility in creating novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds (Parella, Gopalakrishnan, & Babu, 2013).
Applications in Molecular Recognition and Medicinal Chemistry
- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used as a chiral solvating agent for molecular recognition, showcasing the compound's utility in NMR and fluorescence spectroscopy for detecting isomers of various acids (Khanvilkar & Bedekar, 2018).
- Derivatives of quinoline, such as SGI-1027, have been investigated for their inhibitory effects on DNA methyltransferase, suggesting potential therapeutic applications in modulating gene expression and addressing epigenetic disorders (Rilova et al., 2014).
properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-7-8-13)18-10-3-11-20-14-6-1-4-12-5-2-9-17-15(12)14/h1-2,4-6,9,13H,3,7-8,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEGDDPFVAAXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide |
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